molecular formula C11H13BrFN B8212684 N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine

N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine

Cat. No.: B8212684
M. Wt: 258.13 g/mol
InChI Key: DLKJYIWICIOTRH-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine is an organic compound characterized by the presence of a bromine, fluorine, and methyl group attached to a benzyl ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination and fluorination of a methylbenzyl compound, followed by the introduction of the cyclopropanamine group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanone, while substitution reactions can produce a variety of substituted benzylcyclopropanamines.

Scientific Research Applications

N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclopropanamine moiety may also contribute to the compound’s overall biological activity by affecting its pharmacokinetics and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-3-methylbenzylamine
  • N-(5-Bromo-2-fluoro-3-methylphenyl)cyclopropanamine
  • 5-Bromo-2-fluoro-3-methylbenzylcyclopropane

Uniqueness

N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine is unique due to the combination of its bromine, fluorine, and cyclopropanamine groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-7-4-9(12)5-8(11(7)13)6-14-10-2-3-10/h4-5,10,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJYIWICIOTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CNC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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